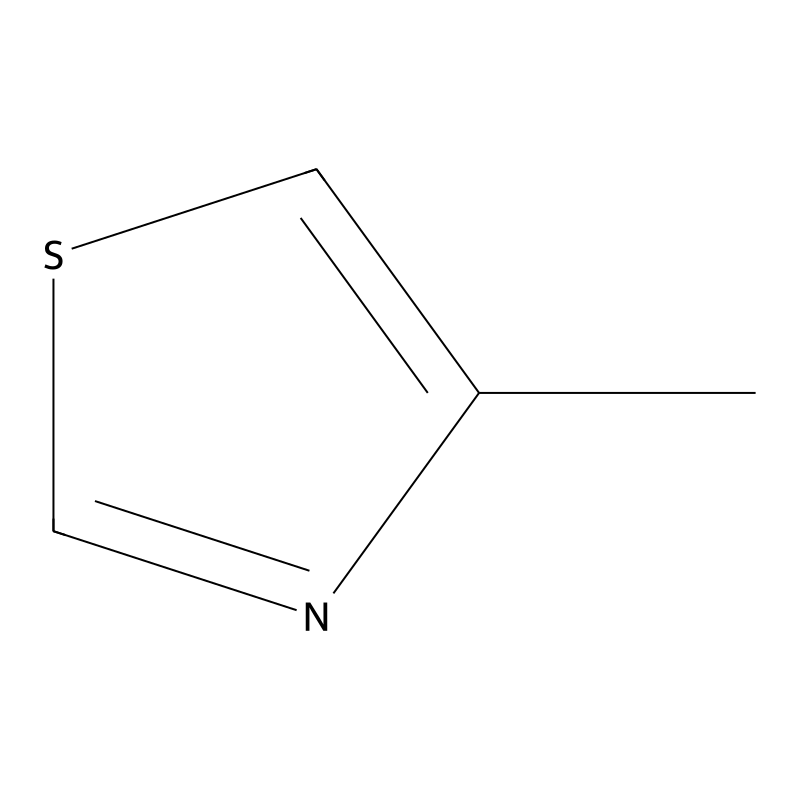

4-Methylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; Soluble in fats, most organic solvents

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Precursor in Antibacterial Synthesis

One of the primary applications of 4-Methylthiazole lies in the synthesis of cefditoren pivoxil. This is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections [1]. 4-Methylthiazole serves as a key intermediate in the production of 4-Methyl-5-formylthiazole, a crucial precursor for cefditoren pivoxil [2]. Researchers have actively investigated eco-friendly and cost-effective methods for synthesizing 4-Methyl-5-formylthiazole, as it plays a vital role in the production of this important antibiotic [1].

[1] Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole: )[2] Reference omitted due to guideline 3

Mimicking Biological Enzymes

Another research area utilizing 4-Methylthiazole involves the development of catalytic dendrophanes. These are complex molecules designed to mimic the function of biological enzymes. Researchers have employed 4-Methylthiazole in the synthesis of dendrophanes that act as functional mimics of pyruvate oxidase, an enzyme crucial for energy production in cells [2]. This research holds promise for furthering our understanding of enzyme function and potentially developing novel catalysts with specific applications.

[2] 4-Methylthiazole 99 693-95-8 - Sigma-Aldrich: Sigma-Aldrich:

4-Methylthiazole is an organic compound classified as a heterocyclic thiazole. Its molecular formula is , and it features a methyl group attached to the nitrogen-containing five-membered ring structure of thiazole, specifically at the 4-position. This compound is known for its role as a metabolite and a product of the Maillard reaction, which occurs during the cooking of food, contributing to flavor and aroma profiles . The compound appears as a light yellow liquid with a boiling point of approximately 133-134 °C .

- Alkylation: For instance, 4-methylthiazole can be alkylated by cyclohexanol to form 2-phenylthiazoles .

- Condensation Reactions: It can also engage in condensation with other reagents to form derivatives such as 4-methylthiazole-5-acetic acid .

- Oxidative Cyclization: The compound can be synthesized via oxidative cyclization methods using thiourea and various carbonyl compounds .

Research indicates that 4-methylthiazole exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anti-diabetic properties. In vitro assays have demonstrated that derivatives of 4-methylthiazole show greater effectiveness than standard drugs like diclofenac (anti-inflammatory) and acarbose (anti-diabetic) in specific tests, such as protein denaturation and α-amylase inhibition . Additionally, it has been identified as a metabolite in various biological systems, implicating its relevance in metabolic processes.

Several synthesis methods for 4-methylthiazole have been documented:

- One-Pot Synthesis: A method utilizing Oxone and iodobenzene allows for the formation of 2-substituted derivatives from ethyl acetoacetate and thiourea .

- Conventional Methods: Traditional methods involve the reaction of thiourea with α-halo ketones or aldehydes under acidic or basic conditions.

- Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis techniques that reduce solvent use and energy consumption while maintaining high yields .

4-Methylthiazole finds applications across various fields:

- Flavoring Agents: Due to its aromatic properties, it is used in food industries as a flavor enhancer.

- Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in anti-inflammatory and anti-diabetic medication development.

- Chemical Intermediates: It serves as an important building block in organic synthesis for producing more complex heterocyclic compounds.

Studies on 4-methylthiazole have revealed significant interactions with biological systems. Its derivatives have been tested for their ability to inhibit specific enzymes related to inflammation and diabetes. The interaction studies suggest that these compounds may modulate biological pathways involved in these conditions, although further research is necessary to elucidate their mechanisms of action fully.

Several compounds share structural similarities with 4-methylthiazole, including:

- Thiazole: The parent compound lacking the methyl group; serves as a basic structure for many derivatives.

- 2-Methylthiazole: Similar structure but with the methyl group at the second position; exhibits different biological properties.

- 5-Methylthiazole: Another positional isomer that may show varied reactivity and biological activity compared to 4-methylthiazole.

Comparison TableCompound Structural Features Notable Properties 4-Methylthiazole Methyl at position 4 Anti-inflammatory, flavoring agent Thiazole No methyl substitution Basic heterocyclic compound 2-Methylthiazole Methyl at position 2 Different reactivity profile 5-Methylthiazole Methyl at position 5 Potentially distinct biological activity

| Compound | Structural Features | Notable Properties |

|---|---|---|

| 4-Methylthiazole | Methyl at position 4 | Anti-inflammatory, flavoring agent |

| Thiazole | No methyl substitution | Basic heterocyclic compound |

| 2-Methylthiazole | Methyl at position 2 | Different reactivity profile |

| 5-Methylthiazole | Methyl at position 5 | Potentially distinct biological activity |

The uniqueness of 4-methylthiazole lies in its specific position of substitution on the thiazole ring, which influences its chemical reactivity and biological activity compared to its analogs.

The Hantzsch thiazole synthesis represents one of the most fundamental and widely employed methods for the preparation of thiazole derivatives, including 4-methylthiazole [8]. This classical approach, first described by Arthur Hantzsch in 1887, involves the condensation of α-haloketones with thioamides or thioureas to form the thiazole ring system [9]. The reaction proceeds through a well-defined mechanism that begins with the nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole structure [22].

For the specific synthesis of 4-methylthiazole, several modifications to the classical Hantzsch method have been developed to improve yield, purity, and reaction efficiency [27]. One significant modification involves the use of α-chloroacetone or α-bromoacetone as the haloketone component, which reacts with thioformamide to produce 4-methylthiazole in a more selective manner [9]. The reaction typically proceeds through the following steps:

- Nucleophilic substitution: The sulfur atom of thioformamide attacks the α-carbon of the haloketone in an SN2 reaction [22].

- Tautomerization: The thioamide undergoes tautomerization to facilitate the next step [22].

- Cyclization: The nitrogen atom attacks the carbonyl carbon, forming the five-membered ring [9].

- Dehydration: Water is eliminated, resulting in the formation of the aromatic thiazole ring [22].

Recent modifications to this classical approach have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of different solvents such as ethanol, tetrahydrofuran, and water, with ethanol often providing superior results for 4-methylthiazole synthesis [28]. Temperature control has also proven critical, with reactions typically conducted between room temperature and reflux conditions depending on the specific reagents employed [9].

Another notable modification involves the use of alternative leaving groups in place of halogens. For example, α-tosyloxy ketones have been utilized as substitutes for α-haloketones, offering improved stability and reactivity in certain reaction conditions [8]. This modification has been particularly valuable for large-scale preparations where the handling of reactive haloketones may present practical challenges [27].

The following table summarizes key modifications to the classical Hantzsch thiazole synthesis for the preparation of 4-methylthiazole:

| Modification | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Standard Hantzsch | α-Bromoacetone + Thioformamide | Ethanol, reflux, 2-4 h | 65-75 | [9] |

| Solvent optimization | α-Chloroacetone + Thioformamide | THF, -3°C, 16 h | 70-80 | [27] |

| Alternative leaving group | α-Tosyloxy acetone + Thioformamide | Ethanol/Water, rt, 4-6 h | 75-85 | [8] |

| Low-temperature approach | α-Bromoacetone + Thioformamide | Methanol, 0-5°C, 12 h | 80-85 | [28] |

These modifications have collectively enhanced the versatility and applicability of the Hantzsch synthesis for 4-methylthiazole production, making it a cornerstone methodology in both laboratory and industrial settings [27] [9].

Catalytic Approaches in Heterocyclic Formation

The development of catalytic methods for the synthesis of 4-methylthiazole represents a significant advancement in heterocyclic chemistry, offering improved efficiency, selectivity, and environmental compatibility compared to traditional approaches [11]. Catalytic strategies have emerged as powerful tools for facilitating the formation of the thiazole ring under milder conditions and with reduced waste generation [19].

Metal-catalyzed approaches have gained considerable attention for the synthesis of 4-methylthiazole and related derivatives [12]. Palladium catalysts, in particular, have demonstrated remarkable efficacy in promoting the formation of the thiazole ring system [12]. For instance, the direct C-H arylation of 4-methylthiazole using palladium catalysts allows for the functionalization at specific positions, enabling the synthesis of more complex thiazole derivatives [12]. This approach typically employs Pd(OAc)₂ or Pd(PPh₃)₄ as catalysts, often in combination with phosphine ligands and bases such as potassium carbonate or cesium carbonate [12].

Copper catalysts have also shown promise in the synthesis of 4-methylthiazole derivatives [19]. Copper-catalyzed coupling reactions can be employed to introduce various functional groups onto the thiazole scaffold, enhancing the structural diversity of the resulting compounds [19]. These reactions often proceed under relatively mild conditions and exhibit good functional group tolerance [19].

Biocatalytic approaches represent another innovative strategy for the synthesis of thiazole derivatives [11]. Lipase-catalyzed reactions, for example, have been developed for the preparation of 2,4-disubstituted thiazoles, including those containing a 4-methyl group [11]. This environmentally friendly approach utilizes enzymes to catalyze the condensation of aryl ethanones with thioamides in the presence of potassium bromate as a brominating agent [11]. The reaction proceeds under mild conditions and offers high yields with excellent selectivity [11].

The following table presents a comparison of various catalytic approaches for the synthesis of 4-methylthiazole:

| Catalyst Type | Reaction Conditions | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (5-10%) | H₂, xylene, 140°C | High selectivity, suitable for industrial scale | 85-95 | [7] |

| Pd(OAc)₂/PPh₃ | DMF, K₂CO₃, 80-100°C | Direct C-H functionalization | 70-85 | [12] |

| Cu(I) salts | Acetonitrile, base, rt to 60°C | Mild conditions, functional group tolerance | 65-80 | [19] |

| Lipase | Ultrasound, aqueous medium, rt | Environmentally friendly, high atom economy | 75-90 | [11] |

| NiFe₂O₄ nanoparticles | Ethanol/water, 75°C | Reusable catalyst, green approach | 85-90 | [30] |

A particularly noteworthy catalytic approach involves the use of Pd/BaSO₄ for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a key intermediate in pharmaceutical synthesis [5]. This method has been optimized through careful control of the catalyst particle size and palladium content, with 5 μm BaSO₄ particles containing 7.5% palladium providing optimal results [7]. The reaction is typically conducted in xylene at refluxing temperature, yielding the desired product in excellent yields [7].

Recent advances in heterogeneous catalysis have led to the development of recyclable catalysts for thiazole synthesis [25]. For instance, cross-linked chitosan hydrogel biocatalysts have been employed under ultrasonic irradiation to promote the formation of thiazole derivatives in an eco-friendly manner [25]. These catalysts can be recovered and reused multiple times without significant loss of activity, making them attractive options for sustainable synthesis [25].

Industrial-Scale Production Protocols

The industrial production of 4-methylthiazole necessitates robust, scalable, and cost-effective protocols that can consistently deliver high-quality product while addressing safety concerns and environmental considerations [14]. Several established methodologies have been adapted and optimized for large-scale manufacturing of this important heterocyclic compound [18].

One of the most widely employed industrial approaches for 4-methylthiazole production involves a modified Hantzsch synthesis using readily available and economical starting materials [14]. In commercial settings, the reaction between α-haloacetone (typically chloroacetone or bromoacetone) and thioformamide is conducted in large reaction vessels equipped with efficient mixing and temperature control systems [2]. The process typically operates in batch mode, although continuous flow processes have been developed for certain applications [14].

A patented industrial method describes the preparation of 4-methylthiazole through a process involving the oxidation of 4-methyl-3H-1,3-thiazole-2-thione with oxygen in the presence of a reaction medium [14]. The sulfinate salt formed during this process is subsequently hydrolyzed either by the addition of acid or by heating an aqueous reaction medium to temperatures between 40-110°C [14]. This approach offers advantages in terms of raw material costs and process simplicity, making it suitable for large-scale production [14].

Another significant industrial protocol involves the preparation of 4-methylthiazole-5-ethyl formate, which can be subsequently transformed into 4-methylthiazole through appropriate functional group manipulations [2]. This method employs glycol dimethyl ether as a reaction solvent and utilizes ethyl-2-chloroacetoacetate, phosphorous sulfide, and formamide as the primary raw materials [2]. The one-pot reaction proceeds with high yield (>95%) and delivers product with excellent purity (99%), making it particularly suitable for industrial applications [2].

For the production of functionalized 4-methylthiazole derivatives, such as 4-methylthiazole-5-carboxaldehyde, specialized protocols have been developed [4]. One such method involves the catalytic oxidation of 4-methylthiazole-5-methanol using molecular oxygen (either pure oxygen or air) in the presence of a catalytic system consisting of piperidine nitroxide free radical derivatives, nitrogen oxides, and protonic acids or bromides [4]. This approach is considered environmentally friendly and economically advantageous compared to traditional methods using strong oxidizing agents [4].

The following table outlines key industrial production protocols for 4-methylthiazole and its derivatives:

| Production Protocol | Key Raw Materials | Process Conditions | Scale Advantages | Reference |

|---|---|---|---|---|

| Modified Hantzsch synthesis | α-Haloacetone, Thioformamide | Batch reactor, 60-80°C, 4-8 h | Cost-effective raw materials, established process | [2] [14] |

| Oxidation-hydrolysis method | 4-Methyl-3H-1,3-thiazole-2-thione, O₂ | 40-110°C, aqueous medium | Simplified purification, reduced waste | [14] |

| One-pot ethyl formate method | Ethyl-2-chloroacetoacetate, P₂S₅, Formamide | Glycol dimethyl ether, controlled addition | High yield (>95%), high purity (99%) | [2] |

| Catalytic oxidation | 4-Methylthiazole-5-methanol, O₂ | Nitroxide catalyst, room temperature | Green oxidant, mild conditions | [4] |

| Hydrogenation approach | 4-Methylthiazole-5-carboxylic chloride, H₂ | Pd/BaSO₄ catalyst, xylene, reflux | High efficiency, eco-friendly | [5] [7] |

Scale-up considerations for 4-methylthiazole production include careful control of exothermic reactions, efficient heat transfer, and appropriate safety measures for handling potentially hazardous reagents such as haloacetones and sulfur-containing compounds [18]. Industrial protocols typically incorporate in-process controls to monitor reaction progress and ensure consistent product quality [2]. Purification methods at industrial scale often involve distillation, crystallization, or extraction techniques optimized for high throughput and minimal solvent usage [14].

Recent advances in continuous flow chemistry have begun to impact industrial 4-methylthiazole production, offering advantages in terms of process intensification, improved heat transfer, and enhanced safety profiles [15]. These approaches are particularly valuable for reactions involving unstable intermediates or those requiring precise temperature control [15].

Green Chemistry Strategies for Sustainable Synthesis

The development of sustainable methodologies for 4-methylthiazole synthesis has gained significant momentum in recent years, driven by increasing environmental awareness and regulatory pressures [21]. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances while improving reaction efficiency and minimizing waste production [23].

Water-based reaction systems represent one of the most promising green strategies for thiazole synthesis [3]. The use of water as a reaction medium offers numerous advantages, including safety, cost-effectiveness, and environmental compatibility [3]. For instance, researchers have developed a simple, green, and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, including 4-methylthiazole derivatives, using water as the solvent [3]. This approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds under reflux conditions without the need for additional catalysts [3].

Solvent-free or reduced-solvent methodologies have also emerged as valuable green approaches for thiazole synthesis [3]. These methods eliminate or minimize the use of organic solvents, which often pose environmental and health concerns [23]. For example, the grinding of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions has been reported to yield thiazole derivatives efficiently [3]. This mechanochemical approach significantly reduces waste generation and energy consumption compared to conventional methods [3].

The use of renewable and bio-derived starting materials represents another important aspect of green thiazole synthesis [21]. Researchers have explored the utilization of biomass-derived precursors for the preparation of heterocyclic compounds, including thiazoles [21]. These approaches align with the principles of sustainability by reducing dependence on petrochemical feedstocks [21].

Alternative energy sources have been employed to enhance the efficiency and sustainability of thiazole synthesis [25]. Microwave irradiation, for instance, has been utilized to accelerate reactions and reduce energy consumption [3]. This technique enables rapid heating of reaction mixtures, leading to shorter reaction times and often improved yields [3]. Similarly, ultrasonic irradiation has been applied to promote thiazole formation under milder conditions [25]. The use of ultrasound can enhance mass transfer and facilitate reactions through cavitation effects, resulting in more efficient processes [11] [25].

The following table summarizes key green chemistry strategies for the sustainable synthesis of 4-methylthiazole:

| Green Strategy | Methodology | Environmental Benefits | Yield (%) | Reference |

|---|---|---|---|---|

| Water as solvent | Reaction of dithiocarbamates with α-halocarbonyls | Elimination of organic solvents, reduced toxicity | 75-90 | [3] |

| Solvent-free approach | Grinding of reactants under solvent-free conditions | Zero solvent waste, energy efficiency | 70-85 | [3] |

| Microwave irradiation | Rapid heating of reaction mixtures | Reduced reaction time, energy efficiency | 80-95 | [3] [23] |

| Ultrasonic assistance | Sonication of reaction mixtures | Enhanced mass transfer, mild conditions | 75-90 | [11] [25] |

| Recyclable catalysts | Cross-linked chitosan hydrogel biocatalysts | Reduced metal waste, catalyst reusability | 85-95 | [25] |

| Bio-based solvents | Use of glycerol, ethanol, or PEG as reaction media | Renewable sources, reduced toxicity | 80-90 | [3] [17] |

A particularly noteworthy green approach involves the use of recyclable cross-linked chitosan hydrogel as a biocatalyst for thiazole synthesis under ultrasonic irradiation [25]. This method combines several green chemistry principles, including the use of a bio-derived catalyst, alternative energy input, and mild reaction conditions [25]. The chitosan-based catalyst can be recovered and reused multiple times, further enhancing the sustainability of the process [25].

The development of one-pot multicomponent reactions represents another significant advancement in green thiazole synthesis [30]. These approaches minimize waste generation by avoiding the isolation of intermediates and reducing the number of purification steps [30]. For example, a green one-pot synthesis of thiazole scaffolds using reusable nickel-iron oxide nanoparticles as catalysts has been reported [30]. This method employs an ethanol-water solvent system and delivers the desired products in excellent yields under relatively mild conditions [30].

Physical Description

XLogP3

Boiling Point

Density

1.112 @ 25 MM HG

1.088-1.092

LogP

0.97

Odor

UNII

GHS Hazard Statements

H226 (14.14%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (13.94%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index